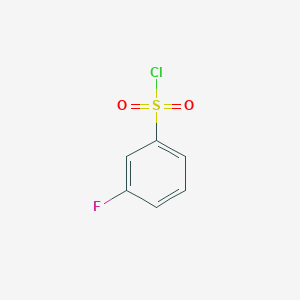

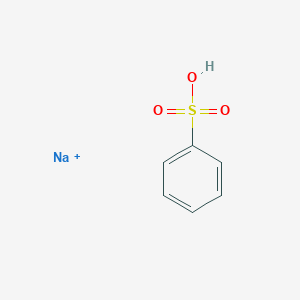

![molecular formula C10H12N5O6P B145936 [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate CAS No. 136338-57-3](/img/structure/B145936.png)

[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate, also known as THF-PP, is an important intermediate in the biosynthesis of thiamine (vitamin B1). This compound plays a crucial role in the metabolic pathways of various organisms, including bacteria, fungi, plants, and animals. In

Mecanismo De Acción

[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate acts as an intermediate in the biosynthesis of thiamine, which is an essential cofactor for various enzymes involved in carbohydrate metabolism. [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate is converted to thiamine pyrophosphate (TPP) by the enzyme [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate oxidase. TPP serves as a cofactor for enzymes involved in the decarboxylation of α-keto acids, such as pyruvate and α-ketoglutarate.

Efectos Bioquímicos Y Fisiológicos

[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate plays a crucial role in the metabolic pathways of various organisms. It serves as an intermediate in the biosynthesis of thiamine, which is essential for the proper functioning of various enzymes involved in carbohydrate metabolism. [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate has also been shown to have antioxidant properties and may play a role in protecting cells from oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate is a useful tool for studying thiamine biosynthesis pathways and [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate synthase enzymes. However, [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate is unstable and difficult to work with, which can limit its use in lab experiments. Additionally, [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate is not commercially available, and its synthesis requires specialized equipment and expertise.

Direcciones Futuras

Future research on [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate could focus on the development of new methods for synthesizing [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate and improving its stability. Additionally, further studies could investigate the potential therapeutic applications of [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate, such as its use as an antioxidant or in the treatment of thiamine deficiency disorders. Finally, research could focus on the identification and characterization of thiamine transporters, which could provide insights into the regulation of thiamine metabolism in various organisms.

Métodos De Síntesis

[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate can be synthesized by the condensation of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and 5-(2-hydroxyethyl)-4-methylthiazole (THZ) in the presence of ATP and the enzyme [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate synthase. The reaction results in the formation of [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate and pyrophosphate as a byproduct.

Aplicaciones Científicas De Investigación

[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate has been extensively studied in various research fields, including biochemistry, microbiology, and molecular biology. One of the most significant applications of [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate is in the study of thiamine biosynthesis pathways in microorganisms. [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate has also been used as a substrate for the characterization of [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate synthase enzymes. Additionally, [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate has been used in the synthesis of thiamine analogs and as a tool for the identification of thiamine transporters.

Propiedades

Número CAS |

136338-57-3 |

|---|---|

Nombre del producto |

[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate |

Fórmula molecular |

C10H12N5O6P |

Peso molecular |

329.21 g/mol |

Nombre IUPAC |

[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate |

InChI |

InChI=1S/C10H12N5O6P/c11-10-14-8-7(9(17)15-10)13-5(3-12-8)1-2-6(16)4-21-22(18,19)20/h1-3,6,16H,4H2,(H2,18,19,20)(H3,11,12,14,15,17)/b2-1+ |

Clave InChI |

OSULHPDFAYTYOO-OWOJBTEDSA-N |

SMILES isomérico |

C1=C(N=C2C(=N1)NC(=NC2=O)N)/C=C/C(COP(=O)(O)O)O |

SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C=CC(COP(=O)(O)O)O |

SMILES canónico |

C1=C(N=C2C(=N1)NC(=NC2=O)N)C=CC(COP(=O)(O)O)O |

Sinónimos |

2-amino-4-hydroxy-6-(3-hydroxy-4-phosphonoxy-1-butenyl)pteridine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

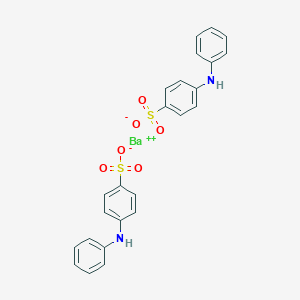

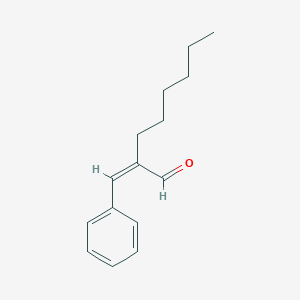

![1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine](/img/structure/B145853.png)

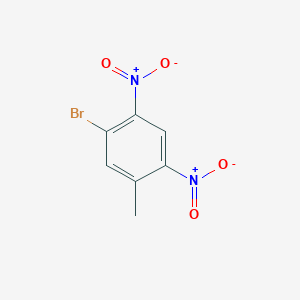

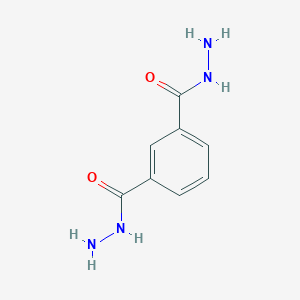

![2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B145859.png)

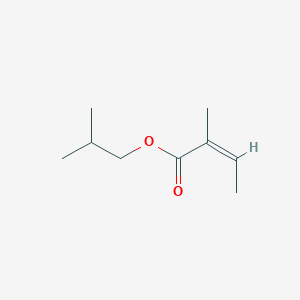

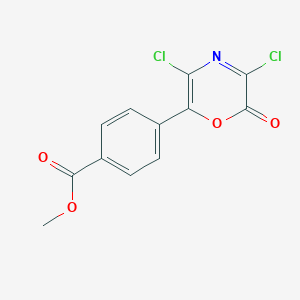

![6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one](/img/structure/B145867.png)

![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)